- Catalytic hydrotreatment of β-O-4 ether in lignin: cleavage of the C-O bond and hydrodeoxygenation of lignin-derived phenols in one potACS Sustainable Chemistry & Engineering, 2020, 8(38), 14511-14523,
Cas no 94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)

94687-10-2 structure
Nome do Produto:Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Ethyl β-hydroxy-3,4-dimethoxy-α-(2-methoxyphenoxy)benzenepropanoate (ACI)
- Hydracrylic acid, 3-(3,4-dimethoxyphenyl)-2-(o-methoxyphenoxy)-, ethyl ester (7CI)
- MFCD28399424
- Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester
- DB-108771
- C20H24O7
- ETHYL 2-(2-METHOXYPHENOXY)-3-HYDROXY-3-(3,4-DIMETHOXYPHENYL)PROPANOATE
- ethyl3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- CS-0045359
- Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
- SY046091
- 94687-10-2
- AKOS025287179
- DS-9474
- SCHEMBL15965416
-
- MDL: MFCD28399424
- Inchi: 1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3
- Chave InChI: WXFAFGNQMYMUDX-UHFFFAOYSA-N
- SMILES: O=C(C(C(C1C=C(OC)C(OC)=CC=1)O)OC1C(OC)=CC=CC=1)OCC
Propriedades Computadas
- Massa Exacta: 376.15220310g/mol
- Massa monoisotópica: 376.15220310g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 10
- Complexidade: 444
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 83.4Ų
- XLogP3: 3
Propriedades Experimentais
- Ponto de ebulição: 533.2℃ at 760 mmHg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-50mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95+% | 50mg |
605.0CNY | 2021-07-12 | |
Chemenu | CM116320-1g |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 1g |
$826 | 2022-06-09 | |
Alichem | A019064271-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 100mg |
$161.66 | 2023-08-31 | |
Ambeed | A117024-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 100mg |
$84.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1228197-1g |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 1g |
$500 | 2024-06-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-250mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95+% | 250mg |
2374CNY | 2021-05-08 | |
eNovation Chemicals LLC | D698128-0.25g |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 0.25g |
$260 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115999-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 100mg |
¥932.00 | 2024-04-24 | |
Aaron | AR00IJ59-100mg |
Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester |
94687-10-2 | 95% | 100mg |
$90.00 | 2025-02-10 | |
A2B Chem LLC | AI63521-1g |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 1g |
$396.00 | 2024-07-18 |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C; 0.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Referência
- Tuning lignin properties by mild ionic-liquid-mediated selective alcohol incorporationChem Catalysis, 2022, 2(6), 1407-1427,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Simultaneous Generation of Methyl Esters and CO in Lignin TransformationAngewandte Chemie, 2022, 61(40),,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
Referência
- Selective Cleavage of Lignin Model Compounds via a Reverse Biosynthesis MechanismOrganic Letters, 2023, 25(26), 4792-4796,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Referência
- Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kineticsGreen Chemistry, 2022, 24(8), 3193-3207,
Synthetic Routes 6
Condições de reacção
Referência
- Electroorganic reactions. 38. Mechanism of electrooxidative cleavage of lignin model dimersJournal of Organic Chemistry, 1991, 56(26), 7305-13,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
Referência
- Investigating homogeneous Co/Br-/H2O2 catalysed oxidation of lignin model compounds in acetic acidCatalysis Science & Technology, 2019, 9(2), 384-397,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
Referência
- Redox-neutral photocatalytic strategy for selective C-C bond cleavage of lignin and lignin models via PCET processScience Bulletin, 2019, 64(22), 1658-1666,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
Referência
- One-Pot Transformation of Lignin and Lignin Model Compounds into BenzimidazolesEuropean Journal of Organic Chemistry, 2022, 2022(2),,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Lithium diisopropylamide
Referência
- Chemoselective oxidant-free dehydrogenation of alcohols in lignin using Cp*Ir catalystsGreen Chemistry, 2016, 18(7), 2029-2036,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Fragmentation of structural units of lignin promoted by persulfate through selective C-C cleavage under mild conditionsOrganic Chemistry Frontiers, 2015, 2(9), 1066-1070,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C → rt
Referência
- Selective aerobic alcohol oxidation method for conversion of lignin into simple aromatic compounds, United States, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
Referência
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangementNature Communications, 2021, 12(1),,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
Referência
- Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from ligninApplied Catalysis, 2023, 325,,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Referência
- Redox Catalysis Facilitates Lignin DepolymerizationACS Central Science, 2017, 3(6), 621-628,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Stepwise degradation of hydroxyl compounds to aldehydes via successive C-C bond cleavageChemical Communications (Cambridge, 2019, 55(7), 925-928,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
Referência
- Mechanistic insights into lignin depolymerisation in acidic ionic liquidsGreen Chemistry, 2016, 18(20), 5456-5465,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
Referência
- Bronsted Acid Catalyzed Tandem Defunctionalization of Biorenewable Ferulic acid and Derivates into Bio-CatecholAngewandte Chemie, 2020, 59(8), 3063-3068,
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Raw materials
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preparation Products
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Literatura Relacionada
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

Pureza:99%
Quantidade:1g
Preço ($):293.0